5-Fluoro-2-methoxy-1,3-dimethylbenzene
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Overview
Description
5-Fluoro-2-methoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C9H11FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The general steps are as follows:
Friedel-Crafts Acylation: The benzene ring undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acylated product is then reduced using zinc amalgam and hydrochloric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
5-Fluoro-2-methoxy-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Fluoro-2-methoxy-1,3-dimethylbenzene exerts its effects involves its interaction with molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring’s electrons attack an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-3,5-dimethylbenzene
- 5-Bromo-2-fluoro-1,3-dimethylbenzene
- 5-Fluoro-2-(methoxymethoxy)-1,3-dimethylbenzene
Uniqueness
5-Fluoro-2-methoxy-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methoxy group influences its electron density and steric effects, making it valuable for various applications .
Properties
Molecular Formula |
C9H11FO |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H11FO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3 |
InChI Key |
HHJLKNWQZZQNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)F |
Origin of Product |
United States |
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